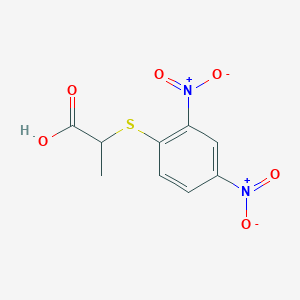![molecular formula C27H22ClNO5S B304690 (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione, also known as DBM-1285, is a novel compound with potential therapeutic applications. The compound belongs to the class of benzothiazepine derivatives and has been synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione is not fully understood, but it is believed to act through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has several advantages for lab experiments, including its high potency and selectivity. However, the compound is relatively new, and more research is needed to fully understand its pharmacokinetics and toxicity.
Future Directions
There are several future directions for research on (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione. One potential area of research is the development of more potent derivatives of the compound. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione. The compound also has potential applications in the treatment of other diseases, including cardiovascular disease and diabetes.
Conclusion:
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione is a novel compound with potential therapeutic applications. The compound has been shown to have promising results in the treatment of cancer, inflammation, and neurological disorders. However, more research is needed to fully understand the pharmacokinetics and toxicity of the compound.
Synthesis Methods
The synthesis of (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol to form 2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepine-4(5H)-thione. This intermediate is then reacted with 8-chloro-4-methylcoumarin-2,3-dione to form the final product, (8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione.
Scientific Research Applications
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione has been the subject of several scientific studies due to its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
Product Name |
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione |
|---|---|
Molecular Formula |
C27H22ClNO5S |
Molecular Weight |
508 g/mol |
IUPAC Name |
(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione |
InChI |
InChI=1S/C27H22ClNO5S/c1-14-10-25(31)34-27-17(14)6-8-20(30)26(27)19-13-23(15-4-9-21(32-2)22(11-15)33-3)35-24-12-16(28)5-7-18(24)29-19/h4-12,23,29H,13H2,1-3H3/b26-19- |
InChI Key |
RRKJDFUMFGYGNK-XHPQRKPJSA-N |
Isomeric SMILES |
CC1=CC(=O)OC\2=C1C=CC(=O)/C2=C/3\CC(SC4=C(N3)C=CC(=C4)Cl)C5=CC(=C(C=C5)OC)OC |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C3CC(SC4=C(N3)C=CC(=C4)Cl)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C3CC(SC4=C(N3)C=CC(=C4)Cl)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)



![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)

![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)